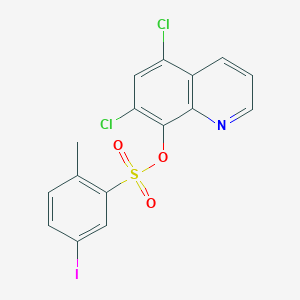![molecular formula C22H24N4O2S B15010536 2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)
2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzothiophenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions.
Formation of the Schiff Base: The final step involves the condensation of the aldehyde group with the amine to form the Schiff base.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Various substitution reactions can occur, especially at the benzothiophene core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine moiety.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound could be investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, it may find applications in the development of new polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores.
Piperidine Derivatives: Compounds containing the piperidine moiety.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The uniqueness of 2-[(E)-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties.
Propriétés
Formule moléculaire |
C22H24N4O2S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H24N4O2S/c1-15-8-10-25(11-9-15)19-7-6-16(12-20(19)26(27)28)14-24-22-18(13-23)17-4-2-3-5-21(17)29-22/h6-7,12,14-15H,2-5,8-11H2,1H3/b24-14+ |
Clé InChI |
KOCXKVGQTPJDGM-ZVHZXABRSA-N |
SMILES isomérique |
CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/C3=C(C4=C(S3)CCCC4)C#N)[N+](=O)[O-] |
SMILES canonique |
CC1CCN(CC1)C2=C(C=C(C=C2)C=NC3=C(C4=C(S3)CCCC4)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
![6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B15010471.png)

![naphtho[3,2,1-kl]thioxanthen-9(13bH)-one](/img/structure/B15010489.png)


![4-ethyl-5-phenyl-2-[(phenylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15010499.png)

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)
![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
![N-(4-{[1-(4-chlorophenyl)-2-methylpropan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B15010551.png)
